molecular formula C8H6Cl2O2 B1339892 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one CAS No. 55736-71-5

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

Cat. No. B1339892
CAS RN: 55736-71-5
M. Wt: 205.03 g/mol
InChI Key: IAPWSRGXLFGVQR-UHFFFAOYSA-N
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Description

“1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one” is a chemical compound with the CAS Number: 55736-71-5 . It has a molecular weight of 205.04 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3,4-dichloro-2-hydroxyphenyl)ethanone . The InChI code for this compound is 1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 .

Scientific Research Applications

Chemical Properties and Storage

“1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one” is a chemical compound with the CAS Number: 55736-71-5 . It has a molecular weight of 205.04 . This compound is typically stored at room temperature and comes in a physical form of powder .

Antimicrobial Applications

This compound has been studied for its potential antimicrobial applications . It has shown structure-dependent antimicrobial activity against Gram-positive pathogens such as S. aureus, E. faecalis, and C. difficile . Specifically, compounds 14 and 24b have shown promising activity against vancomycin-intermediate S. aureus strains .

Anticancer Applications

The compound has also been explored for its potential anticancer applications . It has favorable cytotoxic profiles in HSAEC-1 cells, making it an attractive scaffold for further development .

Development of Novel Antimicrobial and Anticancer Agents

The compound has been used as a promising scaffold for the development of novel antimicrobial and anticancer agents . The 5-oxopyrrolidine derivatives of the compound are attractive cores for the further development of potential candidates targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi with genetically defined resistance mechanisms .

Synthesis of Derivatives

A series of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acids derivatives of the compound was synthesized, characterized, and evaluated for their antimicrobial activity using representative multidrug-resistant bacterial .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(3,4-dichloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPWSRGXLFGVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556991
Record name 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

CAS RN

55736-71-5
Record name 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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